o-(3,5-Dimethoxyphenyl)hydroxylamine

Beschreibung

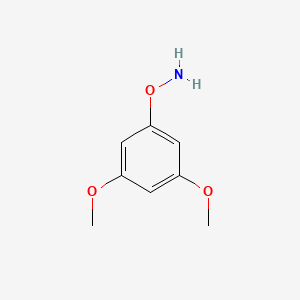

Structure

3D Structure

Eigenschaften

CAS-Nummer |

89232-57-5 |

|---|---|

Molekularformel |

C8H11NO3 |

Molekulargewicht |

169.18 g/mol |

IUPAC-Name |

O-(3,5-dimethoxyphenyl)hydroxylamine |

InChI |

InChI=1S/C8H11NO3/c1-10-6-3-7(11-2)5-8(4-6)12-9/h3-5H,9H2,1-2H3 |

InChI-Schlüssel |

JZLAPMRGNCYLCF-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=CC(=C1)ON)OC |

Herkunft des Produkts |

United States |

O-(3,5-Dimethoxyphenyl)hydroxylamine: A Comprehensive Technical Guide on Reactivity Umpolung and Heterocycle Synthesis

Executive Summary

In the landscape of organic synthesis, nitrogen-heteroatom bonds are powerful tools for introducing amine functionalities into complex molecules. While highly electron-deficient reagents like O-(2,4-dinitrophenyl)hydroxylamine (DPH) dominate direct electrophilic amination workflows, they often lack the chemoselectivity required for sensitive substrates. O-(3,5-Dimethoxyphenyl)hydroxylamine (CAS: 89232-57-5) [1] represents a paradigm shift. By incorporating an electron-rich aromatic ring, this reagent dampens direct SN2 reactivity at the nitrogen atom, instead unlocking highly orchestrated [3,3]-sigmatropic rearrangements and dearomative hydroaminations.

This whitepaper provides an in-depth mechanistic and practical guide to deploying O-(3,5-dimethoxyphenyl)hydroxylamine in advanced synthetic workflows, bridging the gap between theoretical causality and bench-level execution.

Chemical Identity & Physicochemical Profiling

Understanding the reactivity of O-(3,5-dimethoxyphenyl)hydroxylamine requires analyzing the electronics of its N–O bond. In standard amines, nitrogen is nucleophilic. In O-arylhydroxylamines, the presence of a phenoxide leaving group reverses this polarity (reactivity umpolung), rendering the nitrogen electrophilic[2].

However, the 3,5-dimethoxy substitution drastically alters the leaving group ability. The electron-donating methoxy groups increase the pKa of the corresponding phenol to ~9.5, making 3,5-dimethoxyphenoxide a relatively poor leaving group compared to 2,4-dinitrophenoxide (pKa ~4.1). This specific electronic tuning prevents premature N–O bond cleavage, allowing the reagent to form stable oxime ether intermediates that subsequently undergo thermally or acid-driven rearrangements[3].

Table 1: Physicochemical and Reactivity Profile of O-Arylhydroxylamines

| Reagent | CAS Number | Aryl Ring Electronics | Conjugate Acid pKa | Primary Reaction Pathway |

| O-(2,4-Dinitrophenyl)hydroxylamine | 17508-17-7 | Strongly Electron-Deficient | ~4.1 | Direct SN2 Electrophilic Amination |

| O-Benzoylhydroxylamine | N/A | Moderate | ~4.2 | Cu/Ru-Catalyzed C–H Amination |

| O-(3,5-Dimethoxyphenyl)hydroxylamine | 89232-57-5 | Electron-Rich | ~9.5 | [3,3]-Sigmatropic Rearrangement |

Mechanistic Divergence: The [3,3]-Sigmatropic Rearrangement

The hallmark application of O-(3,5-dimethoxyphenyl)hydroxylamine is the one-pot synthesis of highly substituted 4,6-dimethoxybenzofurans. When reacted with a ketone, the hydroxylamine first condenses to form an O-aryl oxime ether.

The Causality of the Methoxy Groups: In a standard Fischer-indole-type [3,3]-sigmatropic rearrangement, the aromatic ring must act as a nucleophile, attacking the enamine double bond. The 3,5-dimethoxy groups strongly activate the ortho positions (C2 and C6) via resonance. This massive nucleophilic enhancement drastically lowers the activation energy for the [3,3]-shift, allowing the rearrangement to proceed rapidly under mild acidic conditions[3]. Recent literature also highlights the utility of such electron-rich O-arylhydroxylamines in acid-promoted dearomative hydroamination of phenols, yielding complex 2-aminocyclohexadien-1-ones[4].

Fig 1: Benzofuran synthesis pathway via [3,3]-sigmatropic rearrangement of O-aryl oxime ethers.

Experimental Workflows & Protocols

As an application scientist, ensuring that a protocol is a self-validating system is critical. The following workflows detail not just the steps, but the chemical logic and validation checkpoints required for success.

Protocol A: Synthesis of O-(3,5-Dimethoxyphenyl)hydroxylamine

Because direct amination of electron-rich phenols is difficult, the reagent is typically prepared via palladium-catalyzed cross-coupling of an aryl halide with ethyl acetohydroximate (EAH)[5], followed by acidic deprotection.

Step-by-Step Methodology:

-

Coupling: In an oven-dried Schlenk flask under argon, combine 1-bromo-3,5-dimethoxybenzene (1.0 equiv), EAH (1.2 equiv), Cs2CO3 (1.5 equiv), Pd2(dba)3 (2 mol%), and tBuBrettPhos (8 mol%) in anhydrous toluene (0.2 M).

-

Causality Check: tBuBrettPhos is strictly required. Its extreme steric bulk forces the palladium center into a geometry that dramatically accelerates the difficult reductive elimination of the C–O bond, preventing catalyst resting-state poisoning.

-

-

Heating: Stir at 80 °C for 12 hours.

-

Deprotection: Filter the mixture through Celite, concentrate, and resuspend the crude protected intermediate in methanolic HCl (2.0 M). Stir at room temperature for 4 hours to cleave the acetohydroximate group.

-

Validation (Self-Validating System):

-

TLC: The protected intermediate is highly non-polar, while the final hydroxylamine hydrochloride salt will stay at the baseline in pure EtOAc.

-

NMR:1H NMR of the isolated salt must show the disappearance of the ethyl and methyl protons of the EAH protecting group, and the appearance of a broad exchangeable signal integrating to 3 protons (–NH3+) around 10.5 ppm (in DMSO-d6).

-

Fig 2: Synthetic workflow for O-(3,5-dimethoxyphenyl)hydroxylamine via Pd-catalyzed coupling.

Protocol B: One-Pot Synthesis of 4,6-Dimethoxybenzofurans

This protocol leverages the synthesized reagent to build complex heterocycles via the [3,3]-sigmatropic shift[3].

Step-by-Step Methodology:

-

Condensation: Dissolve O-(3,5-dimethoxyphenyl)hydroxylamine hydrochloride (1.0 equiv) and a target ketone (e.g., cyclohexanone, 1.1 equiv) in absolute ethanol (0.5 M).

-

Acid Catalysis: Add methanesulfonic acid (MsOH, 2.0 equiv) dropwise at 0 °C.

-

Causality Check: MsOH is deliberately chosen over HCl. MsOH provides strong acidity to drive the rearrangement but features a non-nucleophilic counterion (mesylate). If HCl were used, the nucleophilic chloride could attack the transient iminium intermediate, leading to dead-end chlorinated byproducts rather than the desired intramolecular cyclization.

-

-

Rearrangement: Heat the reaction to 80 °C for 6 hours.

-

Validation (Self-Validating System):

-

Physical Cue: The successful cyclization and aromatization to the benzofuran is accompanied by the elimination of ammonia. Holding a piece of wet universal indicator paper at the condenser outlet will show a sharp basic shift (blue) as NH3 gas evolves.

-

GC-MS: The intermediate oxime ether will show a distinct molecular ion peak. Upon completion, the GC-MS trace will show a mass shift of exactly -17 Da from the intermediate, confirming the loss of NH3 and the formation of the benzofuran core.

-

Safety, Handling, and Storage

While O-(3,5-dimethoxyphenyl)hydroxylamine is significantly more stable than its highly explosive counterparts (like O-mesitylsulfonylhydroxylamine, MSH), the N–O bond remains energetically poised for cleavage.

-

Storage: Must be stored as the hydrochloride salt at -20 °C under an inert atmosphere (Argon/N2) to prevent oxidative degradation of the electron-rich aromatic ring.

-

Toxicity: Like all hydroxylamine derivatives, it is a suspected mutagen and skin sensitizer. Handle exclusively within a certified fume hood using nitrile gloves.

References

-

Benzofuran synthesis Source: Organic Chemistry Portal URL:[Link]

-

Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

-

Emerging Developments Using Nitrogen–Heteroatom Bonds as Amination Reagents in the Synthesis of Aminoarenes Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

-

Formal Dearomative Hydroamination of 2-Arylphenols Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

-

O-3,5-Dimethoxyphenyl)Hydroxylamine, CAS 89232-57-5 Source: IndiaMART Chemical Directory URL:[Link]

Sources

The Reactivity of O-Aryl Hydroxylamines with Electrophiles: A Comprehensive Guide to Mechanistic Pathways and Synthetic Applications

Executive Summary

O-Aryl hydroxylamines ( ArO−NH2 ) are highly versatile, ambiphilic building blocks in modern organic synthesis. While they are frequently recognized for their umpolung reactivity as electrophilic aminating agents, their fundamental reactivity with electrophiles—where the nitrogen atom acts as a potent nucleophile—unlocks critical pathways for drug development and materials science. Driven by the α -effect, the nitrogen atom exhibits enhanced nucleophilicity despite the electron-withdrawing nature of the adjacent aryloxy group.

This whitepaper explores the nucleophilic reactivity of O-aryl hydroxylamines with diverse electrophiles (carbonyls, acylating agents, and alkyl halides), detailing the mechanistic causality behind these transformations and providing self-validating protocols for the synthesis of complex radical precursors and heterocyclic scaffolds.

Condensation with Carbonyl Electrophiles: Accessing Radical Precursors and Heterocycles

The reaction between O-aryl hydroxylamines and carbonyl electrophiles (aldehydes and ketones) is a cornerstone transformation. The nucleophilic NH2 group attacks the electrophilic carbonyl carbon, forming a hemiaminal intermediate that rapidly dehydrates to yield an O-aryl oxime.

These O-aryl oximes serve two highly valuable synthetic purposes:

-

Iminyl Radical Generation : Under visible-light photoredox catalysis (using catalysts like Ru(bpy)₃Cl₂ or organic dyes like Eosin Y), the electron-poor O-aryl oximes undergo single-electron transfer (SET) reduction, fragmenting the weak N–O bond to generate highly reactive iminyl radicals for C–C and C–N bond formation 1.

-

Benzofuran Synthesis : When subjected to strong Brønsted acids and heat, the oxime tautomerizes to an ene-hydroxylamine, triggering a [3,3]-sigmatropic rearrangement (analogous to the Fischer indole synthesis) that rapidly constructs 2,3-disubstituted benzofurans 23.

Workflow of O-aryl hydroxylamine reacting with ketone electrophiles to yield benzofurans.

Experimental Protocol 1: One-Pot Benzofuran Synthesis via Ketone Electrophiles

Objective : Synthesize 2,3-disubstituted benzofurans via the condensation of O-arylhydroxylamines with ketones, followed by a [3,3]-sigmatropic rearrangement.

Causality & Design :

-

Electrophilic Activation : Methanesulfonic acid (MsOH) is selected as a strong, non-nucleophilic Brønsted acid to protonate the ketone, accelerating the nucleophilic attack by the O-arylhydroxylamine.

-

Tautomerization : Post-condensation, MsOH protonates the stable O-aryl oxime, driving tautomerization to the highly reactive ene-hydroxylamine intermediate.

-

Thermal Rearrangement : Heating to 80 °C provides the thermodynamic driving force required to cleave the weak N–O bond (approx. 50 kcal/mol) via a concerted [3,3]-sigmatropic rearrangement.

Step-by-Step Workflow :

-

Initiation : In a flame-dried Schlenk flask under argon, dissolve O-(4-methoxyphenyl)hydroxylamine hydrochloride (1.0 mmol) and cyclohexanone (1.2 mmol) in anhydrous ethanol (5.0 mL).

-

Acid Catalysis : Add MsOH (1.5 mmol) dropwise at room temperature. Validation Checkpoint: An immediate color change often indicates oxime formation. TLC (Hexanes/EtOAc 4:1) should confirm the disappearance of the ketone within 30 minutes.

-

Thermal Cyclization : Elevate the temperature to 80 °C and reflux for 12 hours. Validation Checkpoint: Monitor the consumption of the intermediate oxime via LC-MS; the mass should shift from the oxime [M+H]⁺ to the deaminated benzofuran [M-NH₃+H]⁺.

-

Quench & Workup : Cool the reaction to 0 °C and neutralize carefully with 1M NaOH until pH 7 is reached to prevent acid-catalyzed degradation of the electron-rich benzofuran. Extract with EtOAc (3 x 10 mL).

-

Purification : Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to isolate the target benzofuran.

Chemoselective Acylation with α -Keto Acids

O-Aryl hydroxylamines exhibit remarkable chemoselectivity when reacting with acylating electrophiles, particularly α -keto acids (e.g., pyruvic acid derivatives). This reactivity is highly prized in bioorthogonal chemistry and peptide ligation. The nucleophilic nitrogen attacks the α -keto electrophile, leading to a decarboxylative and dehydrative collapse that forms a stable amide bond 4.

Chemoselective amidation pathway of O-aryl hydroxylamines with alpha-keto acid electrophiles.

Experimental Protocol 2: Chemoselective Amidation with α -Keto Acids

Objective : Achieve chemoselective ligation between an O-arylhydroxylamine and a pyruvic acid derivative in aqueous media.

Causality & Design :

-

pH Optimization (pH 3.0) : At pH 3.0, the α -keto acid is partially protonated, significantly enhancing the electrophilicity of the α -carbonyl carbon. Concurrently, the O-arylhydroxylamine (pKa ~2.5–3.5) remains sufficiently unprotonated to act as a potent nucleophile. This precise pH control ensures chemoselective attack over other biological nucleophiles (like aliphatic amines or thiols) that are protonated or less reactive at this pH.

-

Leaving Group Tuning : Utilizing an electron-deficient aryl group (e.g., 4-nitrophenyl) increases the leaving group ability of the aryloxy moiety, facilitating the collapse of the tetrahedral intermediate into the stable amide.

Step-by-Step Workflow :

-

Preparation : Prepare a 0.1 M solution of pyruvic acid (1.5 mmol) in a 65% DMSO/phosphate-buffered saline (PBS) mixture adjusted to pH 3.0.

-

Nucleophilic Addition : Add O-(4-nitrophenyl)hydroxylamine (1.0 mmol) to the stirring solution at room temperature.

-

Reaction Monitoring : Stir for 4–6 hours. Validation Checkpoint: Monitor the reaction via RP-HPLC (C18 column, MeCN/H₂O gradient). The nucleophilic attack and subsequent decarboxylation will yield a distinct product peak with a characteristic UV absorbance shift due to the loss of the nitrophenoxy group.

-

Isolation : Extract the aqueous mixture with dichloromethane (3 x 15 mL). Wash the organic layer with 5% NaHCO₃ to remove unreacted pyruvic acid.

-

Validation : Concentrate the organic layer and analyze via ¹H NMR. The disappearance of the α -keto methyl singlet and the emergence of the characteristic amide proton signal confirm successful ligation.

Alkylation: Synthesizing Aminium Radical Precursors

Direct S_N2 displacement of alkyl halides by the nucleophilic nitrogen of O-aryl hydroxylamines generates secondary or tertiary N-alkyl-O-aryl hydroxylamines. These alkylated products are highly valuable; upon protonation and SET reduction, they generate highly reactive aminium radical cations. These electrophilic radical species undergo facile polarized addition to nucleophilic alkenes and arenes, enabling late-stage C–N bond formation and hydroamination cascades 5.

Quantitative Data Summary

The table below summarizes the reactivity profiles of O-aryl hydroxylamines across different electrophilic classes, highlighting the optimized conditions and expected yields based on current literature standards.

| Electrophile Class | Specific Reagent | Reaction Conditions | Primary Product | Downstream Application | Yield Range |

| Ketones | Cyclohexanone | MsOH, EtOH, 80 °C | O-Aryl Oxime / Benzofuran | Benzofuran synthesis | 70–95% |

| Aldehydes | Benzaldehyde | Pyridine, rt | O-Aryl Oxime | Iminyl radical precursors | 80–99% |

| α -Keto Acids | Pyruvic Acid | Aqueous buffer, pH 3.0 | N-Acyl-O-aryl hydroxylamine | Chemoselective ligation | 65–95% |

| Alkyl Halides | Benzyl Bromide | K₂CO₃, DMF, rt | N-Alkyl-O-aryl hydroxylamine | Aminium radical precursors | 50–85% |

Conclusion

The reactivity of O-aryl hydroxylamines with electrophiles underscores their dual nature in organic synthesis. By harnessing the nucleophilicity of the nitrogen atom, chemists can efficiently trap carbonyls, acylating agents, and alkyl halides. The resulting oximes, amides, and alkylated hydroxylamines are not mere end-products; they are primed, energy-rich intermediates ready to undergo controlled N–O bond cleavage. Whether through thermal [3,3]-sigmatropic rearrangements to yield benzofurans or via photoredox-catalyzed SET to generate iminyl and aminium radicals, mastering the initial electrophilic capture is the key to unlocking the full synthetic potential of O-aryl hydroxylamines.

Sources

- 1. BJOC - Photocatalysis with organic dyes: facile access to reactive intermediates for synthesis [beilstein-journals.org]

- 2. Benzofuran synthesis [organic-chemistry.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

o-(3,5-Dimethoxyphenyl)hydroxylamine CAS number 89232-57-5

An In-depth Technical Guide to o-(3,5-Dimethoxyphenyl)hydroxylamine (CAS: 89232-57-5)

Introduction

O-arylhydroxylamines are a class of versatile chemical intermediates that have garnered significant interest in organic synthesis and medicinal chemistry. Their unique electronic properties and reactivity make them valuable building blocks for a wide range of nitrogen-containing heterocycles and bioactive molecules.[1][2] Among these, o-(3,5-Dimethoxyphenyl)hydroxylamine stands out as a key scaffold, incorporating an electron-rich, symmetrically substituted phenyl ring. This structural motif is of particular interest to drug development professionals for its potential to modulate pharmacokinetic and pharmacodynamic properties.

This technical guide provides a comprehensive overview of o-(3,5-Dimethoxyphenyl)hydroxylamine, designed for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical properties, key reactions, and potential applications, with a focus on providing field-proven insights and detailed, actionable protocols. The narrative emphasizes the causality behind experimental choices, ensuring that the methodologies presented are robust and self-validating.

Physicochemical and Spectroscopic Profile

While extensive experimental data for o-(3,5-Dimethoxyphenyl)hydroxylamine is not widely published, its properties can be reliably inferred from its structure and data from closely related analogues. The presence of two methoxy groups at the meta positions of the benzene ring significantly influences its electronic and physical characteristics.

Table 1: Physicochemical Properties of o-(3,5-Dimethoxyphenyl)hydroxylamine

| Property | Value (Predicted/Estimated) | Notes |

| CAS Number | 89232-57-5 | |

| Molecular Formula | C₈H₁₁NO₃ | |

| Molecular Weight | 169.18 g/mol | |

| Appearance | Likely a liquid or low-melting solid[3] | Based on supplier data and related compounds. |

| Purity | Commercially available up to 99%[3] | |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, THF, Toluene, Methanol). | Inferred from typical organic synthesis conditions. |

| pKa | ~5-6 (for the conjugate acid, R-ONH₃⁺) | Estimated based on the basicity of hydroxylamines.[4] |

Spectroscopic Analysis (Predicted)

-

¹H NMR: Protons on the aromatic ring are expected to show distinct signals due to the substitution pattern. The methoxy groups would appear as a sharp singlet around 3.8 ppm. The protons of the -ONH₂ group would be broad and their chemical shift exchangeable with D₂O.

-

¹³C NMR: The carbon spectrum would show characteristic signals for the methoxy carbons, the four unique aromatic carbons, and would confirm the overall structure.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 169.18, with characteristic fragmentation patterns.

Synthesis and Purification: A Modern Approach

The synthesis of O-arylhydroxylamines has been significantly advanced by the development of palladium-catalyzed cross-coupling reactions.[5][6] The Buchwald-Hartwig C-O coupling methodology, originally developed for C-N bond formation, provides a highly efficient and general route to these compounds from readily available aryl halides.[2][7] This approach circumvents the limitations of older methods, such as SNAr reactions, which require highly electron-deficient aromatic systems.[2][5]

Synthetic Strategy: Palladium-Catalyzed O-Arylation

The most robust strategy for preparing o-(3,5-Dimethoxyphenyl)hydroxylamine involves a two-step sequence:

-

Palladium-Catalyzed Coupling: Reaction of an appropriate 3,5-dimethoxyphenyl halide (e.g., 1-bromo-3,5-dimethoxybenzene) with a stable hydroxylamine equivalent. Ethyl acetohydroximate is an excellent choice as it is commercially available and stable.[1][2]

-

Acidic Hydrolysis: Cleavage of the resulting O-arylated intermediate with aqueous acid to liberate the free hydroxylamine.[5]

The choice of a bulky biarylphosphine ligand, such as t-BuBrettPhos, is critical. These ligands facilitate the challenging C-O reductive elimination from the palladium center, enabling the reaction to proceed under relatively mild conditions with high efficiency.[1][7]

Caption: Synthetic workflow for o-(3,5-Dimethoxyphenyl)hydroxylamine.

Detailed Experimental Protocol

This protocol is adapted from the general procedures reported by Maimone and Buchwald.[2][5]

Materials:

-

1-Bromo-3,5-dimethoxybenzene

-

Ethyl acetohydroximate

-

Cesium carbonate (Cs₂CO₃), anhydrous

-

(allylPdCl)₂

-

t-BuBrettPhos

-

Toluene, anhydrous

-

1,4-Dioxane

-

Hydrochloric acid (6 M aqueous solution)

-

Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add 1-Bromo-3,5-dimethoxybenzene (1.0 mmol, 1.0 equiv), ethyl acetohydroximate (1.25 mmol, 1.25 equiv), and cesium carbonate (1.5 mmol, 1.5 equiv).

-

Catalyst Preparation: In a separate vial, prepare a stock solution of the palladium catalyst by dissolving (allylPdCl)₂ (0.01 mmol, 1 mol %) and t-BuBrettPhos (0.02 mmol, 2 mol %) in anhydrous toluene.

-

Initiation: Add anhydrous toluene (2 mL) to the Schlenk tube, followed by the catalyst solution.

-

Reaction: Seal the tube and heat the reaction mixture to 65 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-12 hours.

-

Workup (Intermediate): After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Concentrate the filtrate under reduced pressure. The crude O-(3,5-dimethoxyphenyl)acetohydroximate can be purified by column chromatography or used directly in the next step.

-

Hydrolysis: Dissolve the crude intermediate in 1,4-dioxane (0.5 M) and cool the solution to 0 °C in an ice bath.

-

Acidification: Add 6 M aqueous HCl (2.0 equiv) dropwise.

-

Finalization: Allow the mixture to warm to room temperature and stir for 1 hour.

-

Extraction: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the solution is basic. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford pure o-(3,5-Dimethoxyphenyl)hydroxylamine.

Caption: Simplified catalytic cycle for Pd-catalyzed O-arylation.

Chemical Reactivity and Synthetic Utility

o-(3,5-Dimethoxyphenyl)hydroxylamine is a versatile synthon, with reactivity centered on the nucleophilic amino group and the electron-rich aromatic ring.

Formation of Oximes and Related Derivatives

Like other hydroxylamines, it readily condenses with aldehydes and ketones to form stable O-aryl oximes.[4][8] This reaction is fundamental for creating diverse libraries of compounds for biological screening.

One-Pot Benzofuran Synthesis

A high-value application of O-arylhydroxylamines is in the synthesis of substituted benzofurans, a privileged scaffold in medicinal chemistry.[1] The O-arylated intermediate from the palladium coupling can be directly converted into a benzofuran without isolation. This process involves an in-situ transoximation with a ketone, followed by an acid-catalyzed[9][9]-sigmatropic rearrangement, analogous to the Fischer indole synthesis.[2][6]

Protocol: One-Pot Benzofuran Synthesis

-

Following the completion of the Pd-catalyzed coupling (Step 4 above), cool the reaction mixture.

-

Add the desired ketone (e.g., cyclohexanone, 2.0 equiv) and water (5.0 equiv).

-

Add 6 M aqueous HCl (5.0 equiv) and heat the mixture to 70 °C.

-

Upon completion, perform a standard aqueous workup and purify by column chromatography to yield the corresponding substituted benzofuran.

Caption: Key synthetic applications of the title compound.

Potential Applications in Drug Discovery

The structural features of o-(3,5-Dimethoxyphenyl)hydroxylamine make it an attractive starting point for designing novel therapeutic agents. Hydroxylamine derivatives, in general, exhibit a wide spectrum of biological activities.[9]

-

Enzyme Inhibition: The hydroxylamine moiety is a known metal-chelating group, making it a valuable pharmacophore for inhibiting metalloenzymes such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs).[10] Furthermore, related O-alkylhydroxylamines have been identified as potent inhibitors of heme-containing enzymes like Indoleamine 2,3-dioxygenase-1 (IDO1), a key target in cancer immunotherapy.[11][12]

-

Radical Scavenging: Certain hydroxylamine derivatives act as radical scavengers.[9] This mechanism is the basis for their antibacterial activity against ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis in bacteria.[13] The 3,5-dimethoxyphenyl group may further modulate this activity.

-

Scaffold for CNS-Targeted Agents: The inclusion of multiple methoxy groups can increase lipophilicity and polarity, which are often desirable properties for designing molecules that can penetrate the blood-brain barrier (BBB). This makes the scaffold potentially useful for developing inhibitors for neurological targets, such as brain-penetrant EGFR inhibitors for metastatic cancers.[14]

Safety and Handling

As with all laboratory chemicals, o-(3,5-Dimethoxyphenyl)hydroxylamine should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15][16]

-

Hazards: Hydroxylamine and its derivatives can be skin and respiratory tract irritants.[4][15] They may be harmful if swallowed and can be absorbed through the skin. Some hydroxylamines are also considered potential mutagens.[4]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[16]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

o-(3,5-Dimethoxyphenyl)hydroxylamine is a valuable and versatile chemical building block with significant potential for application in organic synthesis and drug discovery. While specific data on this compound is limited, its properties and reactivity can be confidently predicted based on the well-established chemistry of O-arylhydroxylamines. The modern, palladium-catalyzed synthetic route provides a reliable and scalable method for its preparation. Its utility in constructing complex scaffolds like benzofurans, combined with the potential for diverse biological activity, marks it as a compound of high interest for researchers aiming to explore novel chemical space for therapeutic innovation.

References

- Synthesis and Application of O-(3,4-Dichlorophenyl)hydroxylamine in Benzofuran Synthesis. Benchchem.

- Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. MDPI.

- The Multifaceted Biological Activities of Hydroxylamine Derivatives: A Technical Guide for Drug Discovery and Development. Benchchem.

-

Hydroxylamine. Wikipedia. Available at: [Link]

-

Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega via PMC. Available at: [Link]

-

Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. MDPI. Available at: [Link]

-

Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society via PMC. Available at: [Link]

-

Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society. Available at: [Link]

-

Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. MIT Open Access Articles. Available at: [Link]

-

Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Organic Chemistry Portal. Available at: [Link]

-

Reaction of Aromatic Aldehydes with 3,5-Dimethoxyaniline. ResearchGate. Available at: [Link]

-

Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. Journal of Applicable Chemistry via ResearchGate. Available at: [Link]

-

O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. ACS Medicinal Chemistry Letters via PMC. Available at: [Link]

-

O-3,5-Dimethoxyphenyl)Hydroxylamine, Grade: Industrial Grade, Purity: 99%. IndiaMART. Available at: [Link]

-

Safety Data Sheet. (Generic). Available at: [Link]

-

3,5-Dimethoxyaniline Available at Competitive Prices for Industrial Applications. tradeindia.com. Available at: [Link]

-

Discovery of a Hydroxylamine-Based Brain-Penetrant EGFR Inhibitor for Metastatic Non-Small-Cell Lung Cancer. Journal of Medicinal Chemistry via PMC. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. indiamart.com [indiamart.com]

- 4. Hydroxylamine - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans [organic-chemistry.org]

- 8. evitachem.com [evitachem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. davey.com [davey.com]

- 16. fishersci.com [fishersci.com]

Unlocking the Pharmacological Potential of Dimethoxyphenyl Hydroxylamine Derivatives: A Comprehensive Technical Guide

Executive Summary

The rational design of small molecules in modern medicinal chemistry often relies on the fusion of privileged pharmacophores. The dimethoxyphenyl moiety (specifically the 3,4- or 3,5-dimethoxyphenyl configurations) is well-documented for its ability to mimic endogenous ligands and bind to hydrophobic pockets in various target proteins. When this moiety is functionalized or cyclized using hydroxylamine derivatives (yielding oximes, hydroxamic acids, or isoxazoles), the resulting compounds exhibit a profound expansion in chemical space and biological efficacy.

This whitepaper provides an in-depth technical analysis of the biological activities of dimethoxyphenyl hydroxylamine derivatives. It explores their mechanisms of action across oncology, virology, and dermatology, and provides validated, step-by-step experimental workflows for their synthesis and biological evaluation.

Chemical Rationale & Structural Biology

The integration of hydroxylamine into dimethoxyphenyl-containing scaffolds serves two primary structural purposes:

-

The Masked Polar Group Incorporation (MPGI) Strategy: Colchicine-site ligands often suffer from poor aqueous solubility due to the highly lipophilic nature of the binding pocket. By utilizing hydroxylamine derivatives to form oxime bridges between aromatic rings, researchers can increase molecular polarity without exposing polar groups that would clash with the hydrophobic binding site. The bulky ortho-substituents mask the polar nitrogen, leading to a 10- to 150-fold increase in aqueous solubility while maintaining potent tubulin inhibitory activity [1].

-

Heterocyclic Cyclization: Hydroxylamine hydrochloride is the premier bis-nucleophile for converting α,β -unsaturated carbonyls (chalcones) into isoxazoles. The resulting five-membered nitrogen-oxygen heterocycle acts as a rigid bioisostere for amide bonds, providing metabolic stability and acting as a hydrogen-bond acceptor in kinase and protease active sites [2].

Key Biological Activities & Mechanistic Pathways

Anticancer Activity: Tubulin Polymerization & STAT3 Inhibition

Dimethoxyphenyl hydroxylamine derivatives exhibit potent antimitotic properties. By binding to the colchicine site of tubulin, these compounds prevent the assembly of the mitotic spindle, arresting cells in the G2/M phase and inducing apoptosis. The oxime-bridged derivatives (synthesized via hydroxylamine) show exceptional cytotoxicity against HeLa and HT-29 cell lines [1].

Furthermore, novel quinone-dimethoxyphenyl hybrids have been identified as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). These compounds bind directly to the SH2 domain of STAT3, preventing its phosphorylation (p-STAT3) and subsequent dimerization. This dual-action mechanism not only halts tumor proliferation but also demonstrates profound efficacy in alleviating hyperproliferative skin conditions like psoriasis [3].

Fig 1: Mechanism of STAT3 pathway inhibition by dimethoxyphenyl derivatives.

Antiviral Efficacy: Cathepsin-Targeting Peptidomimetics

During the SARS-CoV-2 pandemic, the rapid development of viral entry inhibitors highlighted the utility of hydroxylamine chemistry. Peptidomimetics featuring a dimethoxyphenyl moiety and a terminal nitrile warhead (synthesized via the dehydration of an intermediate formed by hydroxylamine hydrochloride and TiCl4 ) were developed to target human Cathepsins L and S. These proteases are critical for the cleavage of the viral Spike protein. The resulting peptide nitriles exhibited sub-nanomolar Ki values and effectively prevented SARS-CoV-2 infection in Calu-3 cells [4].

Antioxidant and Tyrosinase Inhibition

Isoxazole derivatives synthesized from dimethoxyphenyl chalcones and hydroxylamine exhibit significant radical scavenging (DPPH) and cupric ion reducing (CUPRAC) activities. Furthermore, specific functional group variations on the isoxazole ring yield moderate to strong inhibition of the tyrosinase enzyme, presenting therapeutic avenues for dermatological hyperpigmentation disorders [2].

Quantitative Data: Structure-Activity Relationship (SAR)

The following table synthesizes the pharmacological metrics of various dimethoxyphenyl hydroxylamine derivatives across distinct biological targets.

| Compound Class / Derivative | Primary Target | Assay / Cell Line | Efficacy Metric ( IC50 / EC50 / Ki ) | Reference |

| Oxime-Bridged Combretastatin Analog | Tubulin (Colchicine Site) | HT-29 (Colon Cancer) | IC50=0.45±0.08μM | [1] |

| Quinone-Dimethoxyphenyl Hybrid (15e) | STAT3 (SH2 Domain) | HaCaT (Keratinocytes) | IC50=1.26μM | [3] |

| Peptide Nitrile (11e) | Cathepsin L / SARS-CoV-2 | Calu-3 (Lung Epithelial) | EC50=38.4nM | [4] |

| Dimethoxyphenyl Isoxazole (12) | Tyrosinase / ROS | DPPH Radical Scavenging | SC50=40.21±2.71μg/mL | [2] |

Experimental Workflows & Protocols

To ensure reproducibility and scientific rigor, the following protocols detail the synthesis and biological validation of these derivatives. Causality is embedded within the steps to explain the physicochemical rationale behind the methodology.

Protocol A: Synthesis of Dimethoxyphenyl Isoxazoles via Hydroxylamine Cyclization

This protocol describes the conversion of a dimethoxyphenyl chalcone into a biologically active isoxazole.

Reagents: Dimethoxyphenyl chalcone (10 mmol), Hydroxylamine hydrochloride ( NH2OH⋅HCl , 15 mmol), Potassium hydroxide (KOH, 40% aqueous), Absolute ethanol.

-

In Situ Free Base Generation: Suspend NH2OH⋅HCl (15 mmol) in 30 mL of absolute ethanol. Dropwise, add 5 mL of 40% KOH.

-

Rationale: Hydroxylamine is supplied as a stable hydrochloride salt. The strong base neutralizes the HCl, liberating the highly nucleophilic free hydroxylamine required for the subsequent Michael addition.

-

-

Condensation & Cyclization: Add the dimethoxyphenyl chalcone (10 mmol) to the alkaline mixture. Heat the reaction to reflux (approx. 78°C) for 12 hours.

-

Rationale: The reaction proceeds via a 1,4-nucleophilic addition of the hydroxylamine nitrogen to the β -carbon of the chalcone, followed by intramolecular cyclization of the oxygen onto the carbonyl carbon, and subsequent dehydration to form the aromatic isoxazole ring.

-

-

Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The disappearance of the UV-active chalcone spot indicates completion.

-

Quenching & Extraction: Cool the mixture to room temperature and pour it over 100 g of crushed ice. Extract the aqueous layer with diethyl ether ( 3×30 mL).

-

Rationale: Pouring over ice precipitates the highly lipophilic isoxazole product and quenches any residual base, preventing degradation.

-

-

Purification: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (gradient elution: n-hexane to ether).

-

Self-Validation: Confirm the structure via 1H -NMR. The successful formation of the isoxazole ring is validated by the complete disappearance of the characteristic α,β -unsaturated proton doublets (typically around δ 7.4 - 7.8 ppm, J≈16 Hz) and the appearance of a singlet for the isoxazole C4 -H (around δ 6.5 - 7.0 ppm).

Fig 2: Synthetic workflow for dimethoxyphenyl isoxazoles via hydroxylamine cyclization.

Protocol B: In Vitro Tubulin Polymerization Assay

This assay evaluates the ability of the synthesized derivatives to inhibit microtubule assembly, a primary mechanism for their anticancer activity.

Reagents: Lyophilized bovine brain tubulin (>99% pure), PEM Buffer (80 mM PIPES, 2 mM MgCl2 , 0.5 mM EGTA, pH 6.9), GTP (Guanosine-5'-triphosphate), Glycerol, Test Compound (in DMSO), Paclitaxel (Enhancer control), Combretastatin A4 (Inhibitor control).

-

Buffer Preparation: Prepare the reaction buffer by supplementing the PEM buffer with 1 mM GTP and 10% (v/v) glycerol immediately before use.

-

Rationale: GTP is the obligate energy source for tubulin heterodimer polymerization. Glycerol acts as a thermodynamic crowding agent that lowers the critical concentration required for tubulin assembly, ensuring a robust baseline signal.

-

-

Tubulin Reconstitution: Reconstitute the lyophilized tubulin in the supplemented PEM buffer to a final concentration of 3 mg/mL. Keep strictly on ice.

-

Rationale: Tubulin spontaneously polymerizes at temperatures above 15°C. Maintaining the solution on ice (0-4°C) prevents premature assembly.

-

-

Compound Incubation: In a pre-chilled 96-well half-area UV-transparent plate, add 5 μL of the test compound (at varying concentrations, max 1% final DMSO) to 45 μL of the tubulin solution.

-

Kinetic Measurement: Place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

-

Rationale: As tubulin polymerizes into microtubules, the solution becomes turbid, increasing light scattering. This is quantitatively measured as an increase in optical density at 340 nm.

-

-

Data Analysis: Calculate the Vmax of the polymerization curve (the steepest slope of the absorbance vs. time plot). The IC50 is determined by plotting the percentage of inhibition (relative to the DMSO vehicle control) against the log concentration of the test compound. A successful inhibitor will show a flat or significantly delayed absorbance curve compared to the vehicle.

References

-

González, M., Ellahioui, Y., Álvarez, R., Gallego-Yerga, L., Caballero, E., Vicente-Blázquez, A., Ramudo, L., Marín, M., Sanz, C., Medarde, M., & Peláez, R. (2019). The Masked Polar Group Incorporation (MPGI) Strategy in Drug Design: Effects of Nitrogen Substitutions on Combretastatin and Isocombretastatin Tubulin Inhibitors. Molecules, 24(23), 4319.[Link]

-

Fandakli, S. (2021). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Turkish Journal of Chemistry, 46(3), 747-753.[Link]

-

Chen, L., Wang, L., Gao, J., Xie, Y., Deng, X., Tian, G., Li, M., & Sui, Z. (2024). Design, Synthesis, and Biological Activity of Novel Quinone Derivatives as Potent STAT3 Inhibitors for Psoriasis Treatment. Journal of Medicinal Chemistry, 67(17), 15438–15455.[Link]

-

Flury, P., Breidenbach, J., Krüger, N., Voget, R., Schäkel, L., Si, Y., Krasniqi, V., Calistri, S., Olfert, M., Sylvester, K., Rocha, C., Ditzinger, R., Rasch, A., Pöhlmann, S., Kronenberger, T., Poso, A., Rox, K., Laufer, S. A., Müller, C. E., Gütschow, M., & Pillaiyar, T. (2024). Cathepsin-Targeting SARS-CoV-2 Inhibitors: Design, Synthesis, and Biological Activity. ACS Pharmacology & Translational Science, 7(2), 493-514.[Link]

The Electronic Architecture of Substituted Aryl Hydroxylamines: Redox Dynamics, Substituent Effects, and Implications in Drug Design

Executive Summary

Aryl hydroxylamines ( Ar−NHOH ) occupy a critical intersection between physical organic chemistry and pharmacological toxicology. As highly sensitive redox-active species, their molecular stability, synthetic utility, and metabolic liabilities are fundamentally governed by the electronic properties of their aryl ring substituents. This technical guide provides an in-depth analysis of how these electronic architectures dictate thermodynamic oxidation potentials, drive the formation of reactive metabolites, and influence modern drug design.

Mechanistic Foundations: Substituent Effects and Redox Potentials

The reactivity of substituted aryl hydroxylamines is inextricably linked to their oxidation potentials ( Eox ), which dictate their propensity to undergo single-electron transfer (SET) or proton-coupled electron transfer (PCET) reactions. The thermodynamic stability of the N-O bond is highly sensitive to the electron density of the aromatic system, a relationship that can be mathematically modeled using Hammett substituent constants ( σp+ ).

-

Electron-Donating Groups (EDGs): Substituents such as −OCH3 or −N(CH3)2 inject electron density into the aromatic ring, significantly lowering the oxidation potential of the hydroxylamine moiety. These electron-rich species are highly susceptible to oxidation, rapidly forming transient aminoxyl radicals ( Ar−NHO∙ ) or nitrosoarenes ( Ar−NO ). In synthetic contexts, such as the Baeyer-Mills reaction, this low oxidation potential leads to the undesired reduction of nitrosoarenes, driving the formation of 1[1].

-

Electron-Withdrawing Groups (EWGs): Conversely, substituents like −CF3 or −NO2 deplete electron density from the nitrogen atom. This electronic depletion raises the oxidation potential, stabilizing the molecule against spontaneous aerobic or metabolic oxidation. In pharmaceutical applications, incorporating fluoroalkyl groups into aniline derivatives leverages these electronic properties to2[2].

Redox cycling and condensation pathways of aryl hydroxylamines driven by low oxidation potentials.

Quantitative Redox Profiling

To accurately predict the behavior of these compounds, researchers map the Hammett constants against observed electrochemical shifts. The table below summarizes the quantitative relationship between substituent electronics and the resulting stability profile.

| Substituent Type | Hammett Constant ( σp+ ) | Electronic Effect | Oxidation Potential ( Eox ) Shift | Stability & Reactivity Profile |

| -OCH₃, -N(CH₃)₂ | < -0.7 | Strong EDG | Significant Decrease | Highly susceptible to rapid oxidation; drives azoxybenzene formation[1]. |

| -CH₃, -C(CH₃)₃ | -0.3 to -0.1 | Weak EDG | Moderate Decrease | Forms transient aminoxyl radicals; moderate disproportionation risk. |

| -H | 0.00 | Neutral | Baseline | Baseline reactivity; susceptible to Phase II conjugation[3]. |

| -Cl, -F | +0.1 to +0.3 | Weak EWG | Moderate Increase | Increased resistance to auto-oxidation; slower condensation kinetics. |

| -CF₃, -NO₂ | > +0.5 | Strong EWG | Significant Increase | Highly stable N-O bond; poor nucleophilicity prevents Baeyer-Mills coupling[1]. |

Toxicological Implications in Drug Development

In medicinal chemistry, the formation of aryl hydroxylamines represents a severe metabolic liability. Nitroaromatic drugs or anilines frequently undergo enzymatic reduction (e.g., via aldehyde oxidase) or cytochrome P450-mediated oxidation to yield 4[4].

Once formed, these intermediates are subject to Phase II conjugation by sulfotransferases (SULTs) or UDP-glucuronosyltransferases (UGTs). The addition of a sulfate or glucuronide creates an exceptionally good leaving group on the nitrogen atom. Subsequent heterolytic cleavage of the N-O bond generates a highly electrophilic nitrenium ion ( Ar−NH+ ). This reactive intermediate covalently binds to nucleophilic sites on DNA and cellular proteins, triggering genotoxicity and3[3].

Bioactivation pathway of aryl hydroxylamines leading to toxic macromolecular adducts.

Despite these toxicological risks, the unique electronic properties of aryl hydroxylamines can be harnessed constructively in synthetic chemistry. For instance, protonated electron-poor O-aryl hydroxylamines can be activated via photocatalysis to generate highly electrophilic aminium radicals, enabling the 5[5].

Experimental Methodology: Electrochemical Profiling via Cyclic Voltammetry

To accurately predict the metabolic stability and chemical reactivity of a novel substituted aryl hydroxylamine, establishing its thermodynamic oxidation potential is mandatory. The following self-validating Cyclic Voltammetry (CV) protocol ensures high-fidelity data acquisition by isolating the pure electron transfer thermodynamics from confounding environmental variables.

Objective: Determine the thermodynamic oxidation potential ( Eox ) and assess the chemical reversibility of the aminoxyl radical intermediate.

Step 1: System Preparation and Deoxygenation

-

Action: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile. Purge the solution with ultra-pure Argon for 15 minutes prior to analyte introduction.

-

Causality: Aryl hydroxylamines are highly sensitive to aerobic oxidation. Purging removes dissolved oxygen, preventing premature degradation of the analyte and eliminating interfering cathodic oxygen reduction peaks in the voltammogram. The non-aqueous environment prevents complex proton-coupled electron transfer (PCET) cascades.

Step 2: Electrode Configuration

-

Action: Assemble a three-electrode cell utilizing a Glassy Carbon (GC) working electrode, a Platinum (Pt) wire counter electrode, and an Ag/Ag⁺ non-aqueous reference electrode.

-

Causality: The GC electrode is selected over Gold or Platinum because it provides a significantly wider anodic potential window. This is absolutely critical for capturing the high oxidation potentials of electron-deficient (EWG-substituted) aryl hydroxylamines without triggering background solvent oxidation.

Step 3: Analyte Introduction and Internal Standardization

-

Action: Dissolve the substituted aryl hydroxylamine to a final concentration of 1.0 mM. Add 1.0 mM of Ferrocene (Fc) as an internal standard.

-

Causality: Ferrocene acts as a self-validating internal reference ( Fc/Fc+ couple). Reporting potentials relative to the Fc/Fc+ redox couple normalizes junction potential variations between different reference electrodes and solvent batches, ensuring absolute data reproducibility across different laboratories.

Step 4: Variable Scan Rate Voltammetry

-

Action: Execute cyclic sweeps from -0.5 V to +1.5 V (vs. Ag/Ag⁺) at multiple scan rates (e.g., 50, 100, 250, and 500 mV/s).

-

Causality: Scanning at variable rates allows the extraction of kinetic data. If the oxidation of the hydroxylamine to the aminoxyl radical is chemically reversible at high scan rates but irreversible at low scan rates, it indicates a subsequent fast chemical reaction (EC mechanism), such as disproportionation or condensation into azoxybenzenes[1].

Step 5: Data Extraction

-

Action: Calculate the half-wave potential ( E1/2 ) for reversible couples or the anodic peak potential ( Epa ) for irreversible oxidations. Correlate these values against known Hammett σp+ constants to map the electronic architecture of the scaffold.

References

-

Tombari, R. J., et al. "Calculated Oxidation Potentials Predict Reactivity in Baeyer-Mills Reactions." Organic & Biomolecular Chemistry, Royal Society of Chemistry. 1

-

"Bioactivation by Phase-II-Enzyme-Catalyzed Conjugation of Xenobiotics." ResearchGate. 3

-

"Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery." Journal of Medicinal Chemistry, ACS Publications. 4

-

"Photocatalytic C–H Amination of Aromatics Overcoming Redox Potential Limitations." Organic Letters, ACS Publications. 5

-

"Palladium-Catalyzed Arylation of Fluoroalkylamines." Journal of the American Chemical Society, ACS Publications. 2

Sources

Application Note: Advanced Bioconjugation via O-(3,5-Dimethoxyphenyl)hydroxylamine

Target Audience: Researchers, bioconjugation scientists, and ADC (Antibody-Drug Conjugate) development professionals.

Introduction & Mechanistic Rationale

The covalent linkage of synthetic molecules to proteins via oxime ligation is a cornerstone of modern bioconjugation. Traditionally, O-alkyl hydroxylamines (e.g., O-benzylhydroxylamine) have been used to target aldehyde or ketone handles on biomolecules. However, O-alkyl oximes suffer from a critical liability in drug development: susceptibility to hydrolysis in acidic aqueous environments, such as the cellular endosome.

To overcome this, O-aryl hydroxylamines have emerged as superior alternatives[1]. The extended conjugation of the oxygen lone pairs into the aromatic ring strengthens the N–O bond and drastically reduces the basicity of the oxime nitrogen, rendering the resulting O-aryl oxime exceptionally stable against hydrolysis[2].

Within this class, O-(3,5-Dimethoxyphenyl)hydroxylamine offers a uniquely optimized chemical profile for biotherapeutics:

-

Kinetic Enhancement (The α -Effect): Unlike electron-deficient O-aryl systems (e.g., 4-nitrophenyl derivatives), the electron-donating 3,5-dimethoxy groups increase the electron density on the hydroxylamine nitrogen. This enhances its nucleophilicity, accelerating ligation kinetics at physiological or mildly acidic pH.

-

Intrinsic Spectroscopic Tracking: The 3,5-dimethoxyphenyl moiety possesses a strong, distinct UV absorbance profile ( λmax≈275−280 nm). This allows for direct spectrophotometric quantification of the Degree of Labeling (DoL) without the need for bulky, hydrophobic fluorophores.

-

Synthetic Accessibility: These derivatives can be efficiently accessed from ethyl acetohydroximate precursors or via the targeted reduction of corresponding oximes[1],[3].

Quantitative Reagent Comparison

To guide experimental design, Table 1 summarizes the physicochemical and kinetic advantages of O-(3,5-dimethoxyphenyl)hydroxylamine against standard bioconjugation reagents.

Table 1: Comparative Attributes of Bioconjugation Hydroxylamines

| Reagent Class | Representative Compound | Relative Nucleophilicity | Oxime Hydrolytic Stability (pH 5.0) | Spectroscopic Utility |

| O-Alkyl | O-Benzylhydroxylamine | Baseline | Moderate (Days) | None (Transparent >260 nm) |

| O-Aryl (Electron-Poor) | O-(4-Nitrophenyl)hydroxylamine | Reduced | Excellent (Months) | High (Colorimetric, ~330 nm) |

| O-Aryl (Electron-Rich) | O-(3,5-Dimethoxyphenyl)hydroxylamine | Enhanced | Excellent (Months) | High (UV-Vis, ~275 nm) |

Note: Enhanced nucleophilicity in electron-rich systems drives the equilibrium forward rapidly, minimizing the need for massive molar excesses of the payload.

Reaction Pathway & Workflow

The integration of O-(3,5-dimethoxyphenyl)hydroxylamine into a bioconjugation pipeline requires careful control of pH and catalysis. The workflow below illustrates the synergistic use of mildly acidic buffers and nucleophilic catalysts (such as 2-aminophenol) to drive transimination, bypassing the slow direct addition to the aldehyde[4].

Workflow of O-(3,5-dimethoxyphenyl)hydroxylamine-mediated bioconjugation and DoL quantification.

Self-Validating Experimental Protocols

The following protocols represent a closed-loop, self-validating system. Each phase includes a mandatory quality-control checkpoint to ensure causality and prevent downstream failures.

Protocol 1: Generation of Aldehyde Handles via Glycan Oxidation

Causality Check: Periodate specifically cleaves cis-diols on glycoprotein glycans (e.g., sialic acid residues) to yield reactive aldehydes. Performing this in the dark prevents radical-induced crosslinking of the protein backbone.

Steps:

-

Preparation: Buffer exchange the target glycoprotein (e.g., an IgG antibody) into 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2, to a final concentration of 5 mg/mL.

-

Oxidation: Add freshly prepared Sodium Metaperiodate ( NaIO4 ) to a final concentration of 10 mM.

-

Incubation: Incubate the reaction in the dark at 4°C for 30 minutes.

-

Quenching: Quench excess NaIO4 by adding glycerol to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove small molecules using a Zeba™ Spin Desalting Column or dialysis against 100 mM Sodium Acetate, pH 5.5.

-

Self-Validation (QC 1): Perform a Purpald colorimetric assay on a 10 µL aliquot. A shift to a purple hue confirms the successful generation of aldehydes. Do not proceed if the assay is negative.

Protocol 2: Oxime Ligation with O-(3,5-Dimethoxyphenyl)hydroxylamine

Causality Check: Ligation is performed at pH 5.5. At this pH, the aldehyde is sufficiently activated, and the electron-rich hydroxylamine remains largely unprotonated (nucleophilic). The addition of 2-aminophenol acts as a catalyst by forming a highly reactive, transient Schiff base that undergoes rapid attack by the hydroxylamine[4].

Steps:

-

Reagent Preparation: Dissolve O-(3,5-dimethoxyphenyl)hydroxylamine payload in anhydrous DMSO to create a 100 mM stock. Prepare a 100 mM stock of 2-aminophenol in DMSO.

-

Reaction Assembly: To the oxidized protein (in pH 5.5 Acetate buffer), add the 2-aminophenol catalyst to a final concentration of 10 mM.

-

Ligation: Add the O-(3,5-dimethoxyphenyl)hydroxylamine stock to achieve a 20-fold molar excess relative to the estimated aldehyde concentration. Ensure final DMSO concentration does not exceed 10% v/v to prevent protein denaturation.

-

Incubation: Incubate at room temperature for 2–4 hours with gentle end-over-end mixing.

-

Purification: Remove unreacted payload and catalyst via Size Exclusion Chromatography (SEC) or extensive dialysis against PBS (pH 7.4).

-

Self-Validation (QC 2): Analyze the conjugate via intact mass spectrometry (LC-MS). A distinct mass shift corresponding to the exact mass of the O-aryl oxime adduct minus H2O confirms covalent conjugation.

Protocol 3: Spectrophotometric DoL Quantification

Causality Check: Because the 3,5-dimethoxyphenyl group absorbs strongly at 275-280 nm, it overlaps with the intrinsic absorbance of aromatic amino acids (tryptophan/tyrosine) in the protein. A dual-wavelength spectral unmixing method or a parallel BCA assay is required to independently quantify the protein concentration, preventing artificially inflated DoL calculations.

Steps:

-

Baseline Measurement: Measure the UV-Vis spectrum (240–350 nm) of the un-conjugated, oxidized protein to establish the baseline A280 and A250 ratio.

-

Conjugate Measurement: Measure the UV-Vis spectrum of the purified conjugate. Note the total absorbance at 280 nm ( A280,total ).

-

Orthogonal Protein Assay: Determine the exact protein molarity ( [Protein] ) using a BCA Protein Assay Kit, utilizing the unconjugated protein as the standard curve.

-

Calculation: Calculate the absorbance contribution of the payload:

A280,payload=A280,total−([Protein]×ϵprotein,280)Calculate the Degree of Labeling:

DoL=ϵpayload,280×[Protein]A280,payload(Note: ϵpayload,280 must be empirically determined for the specific O-(3,5-dimethoxyphenyl)hydroxylamine derivative in PBS).

References

-

[1] Chemoselective Amide Formation Using O-(4-Nitrophenyl)hydroxylamines and Pyruvic Acid Derivatives. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

-

[4] New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. ResearchGate. Available at:[Link]

-

[2] Photoinduced transformations of oxime derivatives via electron donor–acceptor complex activation. Chemical Society Reviews - RSC Publishing. Available at:[Link]

-

[3] Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Application Note: O-(3,5-Dimethoxyphenyl)hydroxylamine as a Superior Reagent for Oxime Ligation in Bioconjugation

Abstract & Introduction

Oxime ligation stands as a cornerstone of bioorthogonal chemistry, enabling the precise and stable covalent modification of biomolecules under physiological conditions.[1] This reaction, which forms a robust oxime bond from the condensation of an aminooxy group and a carbonyl (aldehyde or ketone), is celebrated for its high chemoselectivity and the exceptional hydrolytic stability of the resulting linkage, which is significantly more stable than corresponding hydrazone bonds.[2][3][4] These features have propelled its use in a vast array of applications, including the synthesis of antibody-drug conjugates (ADCs), protein labeling, PET tracer development, and the formation of hydrogels.[5][6][7]

The kinetics of oxime ligation, while reliable, can be slow at neutral pH, often necessitating the use of nucleophilic catalysts like aniline or operating at a suboptimal acidic pH.[1][6] To address this, research has focused on tuning the electronic properties of the reactants. This application note introduces o-(3,5-Dimethoxyphenyl)hydroxylamine as an advanced aminooxy reagent designed for accelerated reaction kinetics. By incorporating two electron-donating methoxy groups on the aromatic ring, the nucleophilicity of the aminooxy nitrogen is enhanced, leading to significantly faster ligation rates under mild, biocompatible conditions. We provide the scientific rationale for this enhancement, detailed protocols for its application, and comparative data to guide researchers in leveraging this reagent for more efficient bioconjugation strategies.

Scientific Rationale: The Advantage of Electron-Donating Substituents

The rate-determining step in uncatalyzed oxime ligation is the initial nucleophilic attack of the aminooxy nitrogen on the electrophilic carbonyl carbon.[1] The nucleophilicity of this nitrogen is paramount to the reaction's efficiency. The structure of o-(3,5-Dimethoxyphenyl)hydroxylamine is rationally designed to maximize this property.

The two methoxy (-OCH₃) groups at the meta positions of the phenyl ring are powerful electron-donating groups through the resonance effect. This delocalization of electron density increases the negative charge potential on the attached oxygen atom of the hydroxylamine moiety, which in turn inductively increases the electron density and, therefore, the nucleophilicity of the adjacent nitrogen atom. This principle, where electron-donating groups on an aniline catalyst enhance reaction rates, has been well-documented and is applied here to the hydroxylamine reagent itself.[8] The result is a reagent that is intrinsically more reactive toward aldehydes and ketones, enabling faster conjugation, lower required reagent concentrations, and greater efficiency at physiological pH.

Mechanism of Ligation

The formation of an oxime proceeds via a two-step condensation mechanism. While it can proceed uncatalyzed, especially at acidic pH (4-5), the rate is dramatically enhanced at neutral pH by a nucleophilic catalyst such as aniline.[1][6]

-

Schiff Base Formation: The aniline catalyst first reacts with the target carbonyl group to form a protonated Schiff base (an iminium ion). This intermediate is substantially more electrophilic and reactive than the initial carbonyl.[1][7]

-

Transimination: The more nucleophilic o-(3,5-Dimethoxyphenyl)hydroxylamine attacks the highly reactive iminium ion.

-

Intermediate Collapse: A tetrahedral intermediate forms and subsequently collapses, eliminating the aniline catalyst and yielding the final, highly stable oxime product.[3]

Caption: Aniline-catalyzed mechanism for oxime ligation.

Key Experimental Parameters & Data

The efficiency of oxime ligation is governed by several factors. The use of o-(3,5-Dimethoxyphenyl)hydroxylamine allows for greater flexibility, particularly at neutral pH.

| Parameter | Recommended Condition | Rationale & Causality |

| pH | 6.0 - 7.5 | While uncatalyzed reactions are optimal at pH 4-5, aniline catalysis is highly effective at neutral pH.[6] This range is ideal for maintaining the stability and function of most proteins. |

| Catalyst | Aniline or p-Phenylenediamine | Aniline is a standard catalyst.[7] p-Phenylenediamine has shown even greater catalytic efficiency at neutral pH and can be used at lower concentrations (2-10 mM).[8] |

| Temperature | Room Temperature (20-25°C) | The reaction proceeds efficiently at ambient temperatures. Elevated temperatures (e.g., 37°C) can be used to further accelerate the reaction if the biomolecule is stable.[6][9] |

| Reactant Conc. | 1.2 - 5 molar excess of Hydroxylamine | A slight to moderate excess of the hydroxylamine reagent ensures the reaction goes to completion. The enhanced reactivity of the dimethoxy-substituted version may allow for lower excess. |

| Solvent | Aqueous Buffers (PBS, Acetate) | The reaction is fully compatible with aqueous systems.[3] Small amounts of co-solvents like DMSO or DMF can be used to dissolve hydrophobic reagents.[6] |

Experimental Protocols

The following protocols provide a framework for using o-(3,5-Dimethoxyphenyl)hydroxylamine. Researchers should optimize concentrations and reaction times for their specific system.

General Workflow for Protein Labeling

This workflow outlines the key stages for conjugating a molecule to a protein that has been functionalized with a carbonyl group.

Caption: High-level workflow for protein bioconjugation.

Detailed Protocol: Labeling an Aldehyde-Functionalized Protein

This protocol details the labeling of a protein (e.g., with an N-terminal aldehyde installed via periodate oxidation of a serine) with a small molecule functionalized with o-(3,5-Dimethoxyphenyl)hydroxylamine.

Materials:

-

Aldehyde-functionalized protein (e.g., 5 mg/mL solution; ~100 µM).

-

o-(3,5-Dimethoxyphenyl)hydroxylamine-functionalized payload (e.g., fluorescent dye).

-

Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.

-

Aniline Stock: 1 M Aniline in DMSO.

-

Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with a storage buffer (e.g., PBS pH 7.4).

Procedure:

-

Reagent Preparation:

-

Dissolve the o-(3,5-Dimethoxyphenyl)hydroxylamine payload in a minimal amount of DMSO to create a concentrated stock (e.g., 10 mM).

-

Prepare the protein solution in the Reaction Buffer.

-

-

Ligation Reaction:

-

To the protein solution, add the hydroxylamine payload stock to achieve a final molar excess of 3-5 equivalents. Mix gently by pipetting.

-

Initiate the reaction by adding the 1 M Aniline stock solution to a final concentration of 20-100 mM.[9] The final DMSO concentration should ideally be below 5% (v/v).

-

Incubate the reaction at room temperature, protected from light if using a fluorescent dye.

-

-

Monitoring:

-

The reaction progress can be monitored by taking small aliquots at various time points (e.g., 1h, 4h, 16h).

-

Analyze the aliquots by LC-MS to observe the mass shift corresponding to the conjugate or by SDS-PAGE to observe the mobility shift if the payload is large (e.g., PEG).

-

-

Purification:

-

Once the reaction has reached the desired conversion, the conjugate must be purified from excess small molecules and catalyst.

-

Load the entire reaction mixture onto a pre-equilibrated SEC column.

-

Elute the protein conjugate with storage buffer, collecting fractions corresponding to the high molecular weight peak.

-

-

Characterization:

-

Pool the pure fractions and confirm the identity and purity of the final conjugate by LC-MS, UV-Vis spectroscopy (to determine labeling efficiency), and functional assays as needed.

-

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| Low Conjugation Yield | Insufficient reaction time; Inactive protein/reagent; Suboptimal pH or catalyst concentration. | Extend incubation time. Confirm activity of reagents. Optimize aniline concentration (10-100 mM) and verify buffer pH is between 6.5-7.5. |

| Protein Precipitation | High concentration of organic co-solvent (DMSO); Protein instability under reaction conditions. | Keep final DMSO concentration <5%. If protein is unstable, try reducing temperature to 4°C (reaction will be slower) or adding stabilizing excipients. |

| Non-specific Modification | Presence of highly reactive contaminants in reagents. | Ensure high purity of the aldehyde-functionalized protein and the hydroxylamine reagent. Include a final purification step like SEC. |

Conclusion

o-(3,5-Dimethoxyphenyl)hydroxylamine is an advanced, electronically-tuned reagent for oxime ligation. The presence of electron-donating methoxy groups enhances the nucleophilicity of the aminooxy functional group, leading to faster and more efficient bioconjugation reactions under mild, physiological conditions. This allows for lower reagent concentrations, shorter reaction times, and greater flexibility in experimental design, making it a powerful tool for researchers, scientists, and drug development professionals aiming to create precisely modified and highly stable bioconjugates.

References

- BenchChem. (2025). Oxime vs.

- BenchChem. (2025). A Comparative Analysis of Oxime Stability with Varied Hydroxylamines.

- BenchChem. (2025). The Mechanism of Oxime Ligation with Aminooxy Linkers: An In-depth Technical Guide.

- BenchChem. (2025).

- Molecules. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions.

- AxisPharm. (2024).

- Hering, A., Emidio, N.B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.

- BenchChem. (2025).

- Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Organic & Biomolecular Chemistry, 6(8), 1-11.

- Gademann, K. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. RSC Publishing.

- Rashidian, M., et al. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: O-(3,5-Dimethoxyphenyl)hydroxylamine in Medicinal Chemistry

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic Causality, Reaction Optimization, and Self-Validating Protocols

Executive Summary & Chemical Rationale

O-(3,5-Dimethoxyphenyl)hydroxylamine is a highly versatile, bifunctional building block in modern medicinal chemistry. Structurally characterized by an aminoxy group (-O-NH₂) tethered to an electron-rich aromatic ring, this reagent serves two primary synthetic functions:

-

A privileged precursor for 4,6-dimethoxybenzofuran scaffolds via Fischer-type [3,3]-sigmatropic rearrangement.

-

A bench-stable electrophilic amination reagent for the direct conversion of carbon nucleophiles into primary amines.

Unlike highly explosive amination reagents such as O-(mesitylsulfonyl)hydroxylamine (MSH) or O-(2,4-dinitrophenyl)hydroxylamine, O-(3,5-dimethoxyphenyl)hydroxylamine strikes an optimal balance between bench stability and synthetic reactivity, making it a critical tool for scaling pharmaceutical intermediates[1].

Mechanistic Causality: The Role of 3,5-Dimethoxy Substitution

Do not merely view this reagent as a generic hydroxylamine; its specific substitution pattern dictates its chemical behavior.

In Benzofuran Synthesis: The synthesis of benzofurans from O-arylhydroxylamines relies on a [3,3]-sigmatropic rearrangement of an intermediate oxime ether[2]. The rate-determining step is the cleavage of the N-O bond and the concurrent C-C bond formation at the ortho-position of the aromatic ring.

-

Electronic Activation: The 3,5-dimethoxy groups are strongly electron-donating via resonance, synergistically increasing electron density at the 2, 4, and 6 positions. This significantly lowers the activation energy barrier for the sigmatropic shift[3].

-

Regiochemical Fidelity: Because the 2- and 6-positions are symmetrically equivalent and equally activated, the rearrangement proceeds with absolute regiocontrol, yielding a single 4,6-dimethoxybenzofuran product and avoiding the complex isomeric mixtures typical of unsymmetrical O-arylhydroxylamines.

In Electrophilic Amination: The N-O bond is polarized, rendering the nitrogen atom electrophilic. The 3,5-dimethoxyphenoxy moiety acts as an excellent, resonance-stabilized leaving group upon nucleophilic attack. The electron-rich nature of the ring prevents the reagent from being overly sensitive to shock or thermal degradation, allowing for safe handling during large-scale drug development.

Key Workflows and Pathway Visualizations

Fischer-Type Synthesis of 4,6-Dimethoxybenzofurans

The reaction of O-(3,5-dimethoxyphenyl)hydroxylamine hydrochlorides with ketones in the presence of an acid catalyst (e.g., methanesulfonic acid) leads directly to benzofuran derivatives via a one-pot condensation-rearrangement-cyclization sequence[2]. These scaffolds are prevalent in natural products like stemofuran and eupomatenoid analogues[3].

Fig 1: Mechanistic pathway of Fischer-type benzofuran synthesis via [3,3]-sigmatropic rearrangement.

Electrophilic Amination of Carbon Nucleophiles

O-Arylhydroxylamines serve as effective precursors that can directly transfer an -NH₂ group to Grignard reagents, enolates, or heterocycles[4].

Fig 2: Step-by-step workflow for the electrophilic amination of carbon nucleophiles.

Quantitative Data & Reaction Parameters

The following table summarizes optimized conditions for utilizing O-(3,5-dimethoxyphenyl)hydroxylamine across different medicinal chemistry applications.

| Reaction Type | Substrate | Catalyst / Conditions | Yield (%) | Key Advantage |

| Benzofuran Synthesis | Cyclohexanone | MsOH (2.0 equiv), THF, 60°C | 85–92% | Direct one-pot synthesis; absolute regioselectivity. |

| Benzofuran Synthesis | Acetophenone | TFAA, DMAP, CH₂Cl₂, RT | 78–84% | Mild conditions; tolerates sensitive functional groups. |

| Electrophilic Amination | Aryl Grignard (ArMgBr) | THF, -78°C to RT | 65–75% | Bench-stable reagent; avoids explosive hazards of MSH. |

| Electrophilic Amination | Silyl Enol Ether | Cu(OTf)₂ (cat.), CH₃CN, RT | 55–68% | Direct access to α-amino ketones for drug scaffolds. |

Standard Operating Protocols (SOPs)

Protocol A: One-Pot Synthesis of 4,6-Dimethoxybenzofuran Derivatives

This protocol leverages acid-catalyzed condensation and rearrangement to build the benzofuran core in a single operation.

-

Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve O-(3,5-dimethoxyphenyl)hydroxylamine hydrochloride (1.0 mmol) in anhydrous THF (5.0 mL).

-

Condensation: Add the target ketone (1.1 mmol) to the stirring solution. Stir at room temperature for 15 minutes to allow initial oxime ether formation.

-

Acid-Catalyzed Rearrangement: Dropwise, add Methanesulfonic acid (MsOH, 2.0 mmol).

-

Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60°C.

-

Self-Validating Checkpoint: The reaction's progress is inherently self-indicating. The successful cyclization and aromatization release ammonia gas. Place a damp piece of red litmus paper at the top outlet of the reflux condenser; the evolution of NH₃ (turning the paper blue) serves as a real-time, visual confirmation that the cyclization-elimination cascade is actively proceeding.

-

Workup: Once the litmus paper ceases to change color and TLC indicates complete consumption of the oxime ether (typically 2–4 hours), cool the mixture to room temperature. Quench with saturated aqueous NaHCO₃ (10 mL) and extract with EtOAc (3 × 10 mL).

-

Purification: Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc) to isolate the 4,6-dimethoxybenzofuran derivative.

Protocol B: Electrophilic Amination of Grignard Reagents

This protocol utilizes the polarized N-O bond to transfer a primary amine group to a carbon nucleophile.

-

Nucleophile Generation: In a flame-dried Schlenk flask under argon, prepare or transfer the desired Grignard reagent (R-MgBr, 1.5 mmol) in anhydrous THF (5.0 mL).

-

Self-Validating Checkpoint: Confirm the viability and exact molarity of the Grignard reagent prior to amination using a titration indicator (e.g., 1,10-phenanthroline, which turns deep purple in the presence of active alkylmagnesium halides).

-

Cryogenic Addition: Cool the Grignard solution to -78°C using a dry ice/acetone bath.

-

Amination: Slowly add a solution of O-(3,5-dimethoxyphenyl)hydroxylamine (1.0 mmol) in THF (3.0 mL) dropwise over 10 minutes.

-

Cleavage & Transfer: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours. The nucleophilic attack on the nitrogen atom cleaves the N-O bond, expelling the 3,5-dimethoxyphenoxide leaving group.

-

Quenching: Quench the reaction strictly with saturated aqueous NH₄Cl (10 mL) to protonate the newly formed amine and the phenoxide byproduct.

-

Isolation: Adjust the aqueous phase to pH 10 using 1M NaOH, then extract with CH₂Cl₂ (3 × 15 mL).

-

Post-Reaction Validation: Spot the crude mixture on a TLC plate and stain with ninhydrin. A distinct purple/pink spot confirms the successful formation of the primary amine.

References

-

Benzofuran synthesis Source: Organic Chemistry Portal URL:[Link]

-

Highly Effective Synthetic Methods for Substituted 2-Arylbenzofurans Using [3,3]-Sigmatropic Rearrangement Source: Organic Letters URL:[Link]

-